PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE
Overview
Description
PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitrophenoxy group and an acetamido group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:
Acetylation: The addition of an acetamido group to the nitrophenoxy compound.
Esterification: The formation of the benzoate ester by reacting the acetamido-nitrophenoxy compound with propan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with molecular targets in biological systems. The nitro group and acetamido group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate
Uniqueness
PROPAN-2-YL 4-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-[[2-(2-nitrophenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-12(2)26-18(22)13-7-9-14(10-8-13)19-17(21)11-25-16-6-4-3-5-15(16)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNJHWKHLTTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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